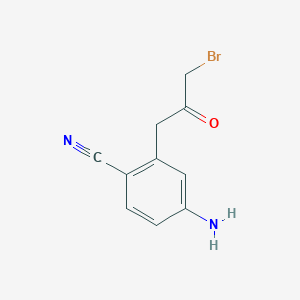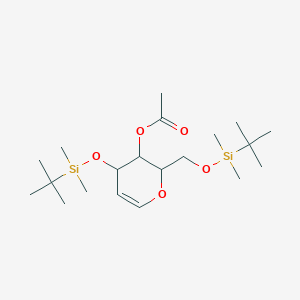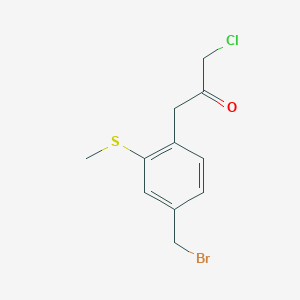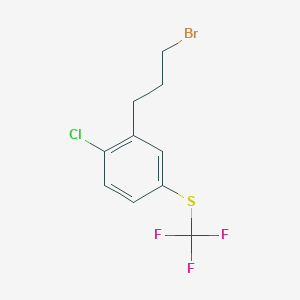
1-Chloro-2-(3-chloropropyl)-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms, one on the benzene ring and the other on the propyl side chain, along with an ethyl group attached to the benzene ring. It is used in various chemical processes and has applications in different fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene typically involves the chlorination of 2-(3-chloropropyl)-5-ethylbenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) to ensure the selective chlorination of the desired positions on the benzene ring and the propyl chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The crude product is then purified using techniques like distillation or recrystallization to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(3-chloropropyl)-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethylbenzene.
Oxidation: Formation of 1-chloro-2-(3-chloropropyl)-5-ethylbenzoic acid.
Reduction: Formation of 1-chloro-2-(3-propyl)-5-ethylbenzene.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)benzene
- 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene
- 1-Chloro-2-(3-chloropropyl)-5-methylbenzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-5-ethylbenzene is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14Cl2 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-4-ethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
NWPXFMZYTXQUIS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


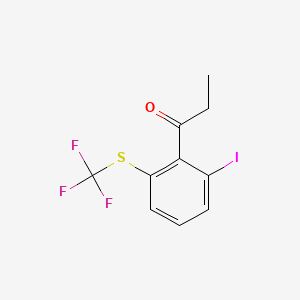
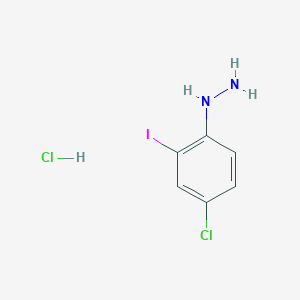
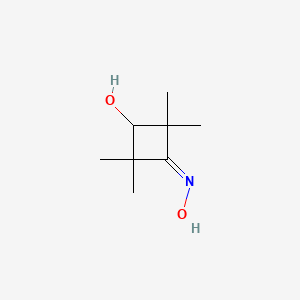
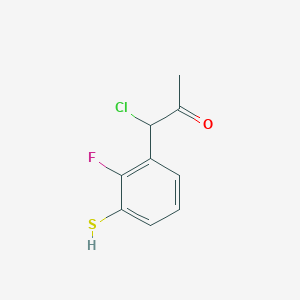
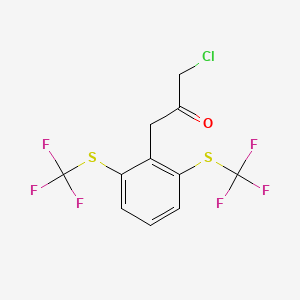
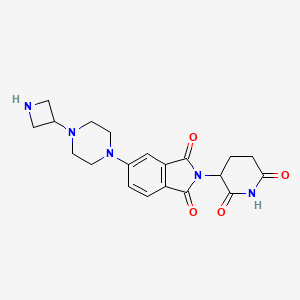
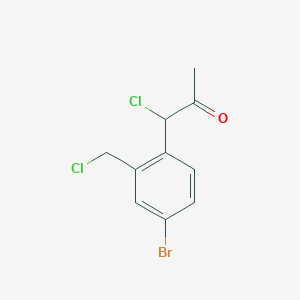
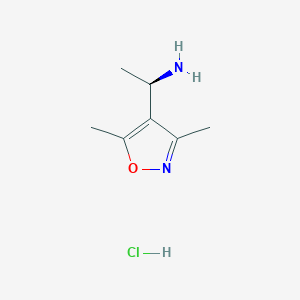
![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
